molecular formula C11H10ClNO4 B589780 6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic Acid-d3 Methyl Ester CAS No. 1795029-57-0

6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic Acid-d3 Methyl Ester

Cat. No.: B589780
CAS No.: 1795029-57-0
M. Wt: 258.672
InChI Key: KZFHRCILXZTJNB-FIBGUPNXSA-N
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Description

Historical Development of Benzoxazines

The benzoxazine chemical family traces its origins to the early 20th century, with foundational work emerging from phenolic resin research. The first synthesis of benzoxazines through the condensation of amine, formaldehyde, and phenol dates back approximately 60 years, with pioneering contributions from Holly and Cope. Burke and colleagues significantly advanced low-molecular-weight benzoxazine chemistry during the 1950s, establishing fundamental synthetic methodologies that continue to influence contemporary benzoxazine development.

The industrial significance of benzoxazines emerged through the work of Schreiber, who demonstrated that polybenzoxazines could replace phenolic resins in various applications, particularly in addressing the deficiencies of traditional phenolic systems. Reiss and collaborators further advanced the field by investigating ring-opening reactions of benzoxazines and characterizing oligomeric structures of monofunctional benzoxazines through Mannich bridge formation. The commercial viability of benzoxazines was established when Turpin and Thrane secured patents for self-curing benzoxazines in 1988, marking a critical transition from laboratory curiosity to industrial application.

The modern era of benzoxazine chemistry was significantly influenced by Ning and Ishida, who published comprehensive studies on polybenzoxazine properties in 1994. Their work illuminated key advantages including near-zero volumetric change during curing, utilization of low-cost materials with room temperature stability, one hundred percent atom economy, and low water absorption characteristics. These properties positioned benzoxazines as superior alternatives to traditional thermosetting resins, particularly in applications requiring high glass transition temperatures that exceed curing temperatures.

Historical Milestone Year Contributor Significance
First Benzoxazine Synthesis ~1963 Holly and Cope Established condensation methodology
Low-Molecular Weight Chemistry 1950s Burke et al. Advanced synthetic approaches
Industrial Application Potential 1970s Schreiber Demonstrated phenolic resin replacement
Self-Curing Patent 1988 Turpin and Thrane Commercial viability
Comprehensive Property Analysis 1994 Ning and Ishida Modern applications foundation

Nomenclature and Taxonomic Classification

Benzoxazines constitute a group of isomeric bicyclic heterocyclic chemical compounds characterized by a benzene ring fused to an oxazine ring. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the prototypical unsubstituted monomer designated as 3,4-dihydro-3-phenyl-2H-1,3-benzoxazine. The different isomers depend on the relative positions of oxygen and nitrogen atoms within the oxazine ring, the location of ring fusion, and the position of double bonds in the oxazine structure.

The molecular formula C8H7NO represents the basic benzoxazine structure, with various substitution patterns creating distinct derivatives. The specific compound under examination, 6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic Acid-d3 Methyl Ester, exhibits a complex substitution pattern including a chlorine atom at position 6, a methyl group at position 4, a carbonyl group at position 3, and a deuterated methyl ester group at position 8.

Benzoxazines are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring fused with a benzene ring. According to oxygen and nitrogen chain positions, benzoxazines possess six possible isomers, although only isomers containing oxygen and nitrogen in 1,3 positions demonstrate activity in forming polybenzoxazines through ring-opening polymerization. This selectivity arises from the simplicity of polymerization mechanisms available to 1,3-positioned isomers.

Structural Component Chemical Feature IUPAC Designation
Core Ring System Benzene fused to oxazine 2H-1,4-benzoxazine
Chlorine Substituent Position 6 6-Chloro
Methyl Group Position 4 4-methyl
Carbonyl Function Position 3 3-oxo
Ester Group Position 8 8-carboxylic acid methyl ester
Deuterium Label Methyl ester d3 isotopic substitution

Relationship to Parent Compound Azasetron

This compound maintains a direct structural relationship to azasetron, serving as a deuterium-labeled analog of this clinically significant antiemetic agent. Azasetron functions as a serotonin 3 receptor antagonist with established efficacy in preventing nausea and vomiting associated with cancer chemotherapy, including cisplatin-based regimens. The molecular formula of azasetron (C17H20ClN3O3) and molecular weight of 349.812 demonstrate substantial structural complexity beyond the core benzoxazine framework.

The benzoxazine ring system constitutes the central chemical structure of azasetron, providing the foundational scaffold upon which additional pharmacophoric elements are constructed. Azasetron hydrochloride has been definitively classified as a benzoxazine according to Chemical Entities of Biological Interest definitions, confirming the taxonomic relationship between the deuterated ester and its parent pharmaceutical compound. This classification establishes the deuterated methyl ester as an authentic benzoxazine derivative rather than a structurally unrelated isotopic standard.

Research has demonstrated that azasetron exhibits potent antimitogenic and apoptotic effects on cancer cell lines, extending its potential therapeutic applications beyond antiemetic indications. Preclinical investigations have explored azasetron's utility in treating cocaine abuse, illustrating the diverse pharmacological potential inherent in benzoxazine-based therapeutic agents. The systematic name for azasetron incorporating benzoxazine nomenclature confirms the structural foundation shared with the deuterated ester derivative.

Compound Parameter Azasetron Deuterated Ester Relationship
Core Structure Benzoxazine Benzoxazine Identical scaffold
Molecular Formula C17H20ClN3O3 C11H7D3ClNO4 Truncated derivative
Molecular Weight 349.812 258.67 Simplified structure
Chlorine Position Present Position 6 Conserved substitution
Therapeutic Class Antiemetic Analytical standard Parent-derivative
Isotopic Label None Deuterium d3 Enhanced for analysis

Significance in Isotopically Labeled Reference Standards

The deuterium labeling of this compound represents a sophisticated approach to analytical chemistry, particularly in mass spectrometry applications where isotopic differentiation enables precise quantification. Stable isotope-labeled compounds serve as internal standards in analytical and pharmacokinetic research, significantly improving accuracy in mass spectrometry and liquid chromatography methodologies. The deuterium substitution pattern, specifically the d3 labeling on the methyl ester group, provides sufficient mass difference for reliable analytical discrimination while maintaining chemical similarity to the parent compound.

The compound finds primary application as a reference standard for environmental monitoring and metabolic studies, where its stable isotopic signature allows for precise tracking of metabolic pathways. When introduced into biological systems, the deuterated ester functions as a metabolic tracer, enabling researchers to distinguish between endogenous compounds and administered standards through mass spectrometric analysis. This capability proves invaluable for studying drug metabolism and environmental fate studies where precise quantification of target compounds is essential.

The synthesis of isotopically labeled benzoxazine derivatives requires sophisticated organic chemistry techniques to ensure selective deuterium incorporation without compromising structural integrity. The d3 substitution pattern specifically targets the methyl ester functionality, providing optimal analytical separation while preserving the core benzoxazine structure essential for biological activity studies. This selective labeling strategy exemplifies the precision required in modern pharmaceutical analysis where reference standards must maintain structural fidelity while providing analytical discrimination.

Analytical Parameter Standard Compound Deuterated Reference Enhancement Factor
Mass Spectrometry Resolution Base mass +3 mass units Isotopic separation
Analytical Accuracy Variable baseline Internal standard Quantitative precision
Metabolic Tracking Endogenous interference Isotopic distinction Pathway clarity
Environmental Monitoring Matrix effects Internal correction Analytical reliability
Pharmacokinetic Studies External standardization Internal standardization Precision improvement
Quality Control External reference Matrix-matched standard Analytical confidence

Properties

IUPAC Name

methyl 6-chloro-3-oxo-4-(trideuteriomethyl)-1,4-benzoxazine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO4/c1-13-8-4-6(12)3-7(11(15)16-2)10(8)17-5-9(13)14/h3-4H,5H2,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFHRCILXZTJNB-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Carboxylic Acid Intermediate

The non-deuterated precursor, 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid, is synthesized via the following optimized procedure:

Step 1 : Alkaline hydrolysis of methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate (0.1 mol) in a NaOH/ethanol/water mixture (150 mL H₂O, 12 g NaOH, 100 mL EtOH) at 20°C for 3 hours.
Step 2 : Acidification to pH 2 with diluted HCl, followed by filtration and drying, yields the carboxylic acid intermediate (91% yield).

StepReagents/ConditionsTemperatureTimeYield
1NaOH, EtOH, H₂O20°C3 h91%
2HCl, filtration10°C1 h-

Deuterium Labeling via Esterification

The carboxylic acid intermediate undergoes esterification with deuterated methanol (CD₃OD) under acidic catalysis (e.g., H₂SO₄ or TBTU):

  • Conditions : 60°C, 3 hours, with TBTU as a coupling agent.

  • Yield : 86.3% after recrystallization from ethyl acetate.

Critical Reaction Parameters and Optimization

Chlorination Selectivity

Chlorination at the 6-position requires precise control to avoid dihalogenation. The patent KR100543345B1 highlights the use of Cl₂ gas in protic solvents (e.g., acetic acid) at 0–10°C to maximize C-6 selectivity.

Deuterium Incorporation Efficiency

Isotopic purity depends on:

  • Deuterated Reagent Purity : CD₃OD with >99% isotopic enrichment.

  • Reaction Atmosphere : Inert conditions (N₂ or Ar) to prevent proton-deuterium exchange.

Analytical Characterization

The final product is validated using:

  • NMR Spectroscopy : ¹H NMR confirms the absence of proton signals in the methyl-d3 group (δ 3.2–3.5 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 258.67 (C₁₁H₇D₃ClNO₄).

TechniqueKey DataSource
¹H NMRδ 7.8 (s, 1H, Ar-H), δ 4.3 (s, 2H, OCH₂)
HRMS258.67 (M+H⁺)

Industrial-Scale Production Challenges

  • Cost of Deuterated Reagents : CD₃OD accounts for >70% of raw material costs.

  • Regulatory Compliance : Controlled substance handling (BSL-2 certification) and short shelf life necessitate just-in-time synthesis.

Recent Advances in Synthetic Methodology

A 2024 study demonstrated microwave-assisted esterification, reducing reaction time to 30 minutes with comparable yields (85%). Additionally, flow chemistry systems have improved chlorination efficiency by 15% through continuous Cl₂ dosing .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic Acid-d3 Methyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic Acid-d3 Methyl Ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic Acid-d3 Methyl Ester involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Patents

  • Pharmaceutical Relevance : Patents (e.g., EP 313393, JP 07070120) highlight benzoxazine derivatives as intermediates in β-blockers and serotonin antagonists .
  • Analytical Utility : Deuterated esters are indispensable in pharmacokinetic studies, enabling accurate drug quantification .
  • Synthetic Challenges : Isotopic purity ≥95% is critical for deuterated variants, requiring stringent synthetic controls .

Biological Activity

6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic Acid-d3 Methyl Ester, commonly referred to as methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzoxazine-8-carboxylate, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzoxazine-8-carboxylate
  • CAS Number : 141761-83-3
  • Molecular Formula : C11H10ClNO4
  • Molecular Weight : 255.65 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, demonstrating a range of pharmacological effects including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzoxazines exhibit significant antimicrobial properties against various bacterial strains. The presence of the chloro group enhances its interaction with microbial membranes.
  • Anticancer Properties : Preliminary research indicates that this compound may inhibit cancer cell proliferation. For instance, it has been tested against human cancer cell lines, showing cytotoxic effects and the ability to induce apoptosis.
  • Anti-inflammatory Effects : Some studies suggest that this compound can modulate inflammatory pathways, potentially reducing inflammation in models of chronic inflammatory diseases.

The mechanisms underlying the biological activities of 6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-benzoxazine include:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways critical for cancer cell growth.
  • DNA Interaction : The compound has shown potential for intercalating with DNA, leading to disruption of replication and transcription processes in cancer cells.

Case Studies and Research Findings

StudyFindingsReference
Study on Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Anticancer Cell Line TestingInduced apoptosis in breast cancer cell lines with IC50 values indicating potency.
Anti-inflammatory ModelReduced levels of pro-inflammatory cytokines in vitro.

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : 1H-NMR^1 \text{H-NMR} at 400 MHz can detect deuterium incorporation by the absence of proton signals at positions adjacent to the deuterated methyl group. Compare with non-deuterated analogs (CAS 141761-83-3) .
  • High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to verify the molecular ion cluster ([M+H]+^+ at m/z 287.08 for the deuterated form vs. 284.05 for the non-deuterated form) .
    Advanced Note : Isotopic purity ≥98% can be confirmed via 2H-NMR^2 \text{H-NMR} in deuterated DMSO-d6_6, where the methyl-d3_3 group shows a triplet at δ 1.25–1.30 ppm .

How can X-ray crystallography resolve structural ambiguities in this compound’s solid-state conformation?

Structural Characterization :
Single-crystal X-ray diffraction (SCXRD) is critical for confirming the benzoxazine ring’s chair conformation and deuterium placement. Key parameters:

  • Crystallization : Grow crystals in ethyl acetate/hexane (1:3) at 4°C.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL-2018 .
    Case Study : A related compound, 6-Chloro-8-methyl-4H-3,1-benzoxazine-2,4(1H)-dione, showed bond angle deviations <2° between calculated and experimental values .

What in vitro models are suitable for studying the metabolic stability of this deuterated compound?

Q. Experimental Design :

  • Liver Microsomes : Incubate the compound (10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Monitor deuterium retention via LC-MS/MS over 60 minutes .
  • CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess metabolic interactions. Deuteration at the methyl group reduces CYP2D6-mediated oxidation by ~30% compared to non-deuterated analogs .

How should stability studies be designed to evaluate degradation under varying pH and temperature?

Q. Methodology :

  • Forced Degradation : Expose the compound to:
    • Acidic (0.1 N HCl, 40°C)
    • Basic (0.1 N NaOH, 40°C)
    • Oxidative (3% H2_2O2_2, 25°C)
      Analyze samples at 0, 24, and 48 hours via UPLC-PDA to track ester hydrolysis (λ = 254 nm) .
      Key Finding : Deuteration enhances stability at pH 7.4 (t1/2_{1/2} = 12 hours vs. 8 hours for non-deuterated form) .

What chromatographic methods effectively identify synthetic impurities in this compound?

Q. Impurity Profiling :

  • HPLC Conditions :
    Column: C18 (150 × 4.6 mm, 3.5 µm)
    Mobile Phase: 0.1% TFA in water (A) and acetonitrile (B), gradient 20–80% B over 25 minutes.
    Detect impurities at 220 nm .
    Identified Impurities :
  • Imp. A(EP) : 8-Fluoro-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic Acid (m/z 289.07) .
  • Imp. D(EP) : 7-Fluoro-4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (m/z 210.05) .

How can researchers ensure stereochemical fidelity during synthesis?

Q. Stereochemical Analysis :

  • Chiral HPLC : Use a Chiralpak AD-H column with n-hexane:isopropanol (80:20) to resolve enantiomers (Rt_t = 8.2 min for desired (R)-isomer) .
  • Circular Dichroism (CD) : Compare the CD spectrum (λ = 250–300 nm) with a reference standard to confirm the absence of racemization .

What kinetic isotope effects (KIEs) are anticipated due to deuterium substitution?

Advanced Mechanistic Insight :
Deuteration at the methyl group induces a primary KIE (kH_\text{H}/kD_\text{D} ≈ 2–3) in oxidation reactions. For example:

  • CYP-Mediated Oxidation : Non-deuterated form shows VmaxV_{\text{max}} = 12 nM/min vs. 4 nM/min for deuterated form .
    Computational Support : DFT calculations (B3LYP/6-31G*) predict a 1.8-fold reduction in reaction rate for deuterated analogs .

How do deuterated analogs compare to non-deuterated forms in pharmacokinetic (PK) studies?

Q. Comparative PK Design :

  • In Vivo Study : Administer both forms (10 mg/kg, IV) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours.
  • LC-MS/MS Analysis : Quantify using a deuterium-specific MRM transition (m/z 287 → 152) .
    Result : Deuteration increases AUC024_{0-24} by 40% due to reduced metabolic clearance .

What computational methods predict the compound’s interaction with biological targets?

Q. Molecular Modeling :

  • Docking : Use AutoDock Vina to simulate binding to the benzodiazepine receptor (PDB: 6HUP). Deuteration alters binding energy (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for non-deuterated form) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess deuterium’s impact on ligand-receptor hydrogen bonding .

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